Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate
Overview
Description
Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Stereochemistry
Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate plays a significant role in the synthesis of various stereochemically complex molecules. For example, Cativiela et al. (1993) demonstrated its use in the synthesis of enantiomerically pure methyl 2-exo-cyano-3-exo-phenyl-5,6-endo(and exo)-epoxybicyclo[2.2.1]heptane-2-endo-carboxylates, showcasing its utility in asymmetric synthesis and stereochemistry studies (Cativiela, Avenoza, & Peregrina, 1993).
Crystallography and Molecular Structure Analysis
The compound has been used in crystallography to understand the stereochemistry of related compounds. For instance, Brauer et al. (1976) conducted crystal and molecular structure analysis of similar bicyclic compounds, which is critical in the field of material sciences and molecular engineering (Brauer, Krüger, & Roberts, 1976).
Pharmaceutical Chemistry and Drug Design
In pharmaceutical chemistry, this compound is utilized in the synthesis of novel drug candidates. Avenoza et al. (2002) synthesized enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogues of 3-hydroxyproline, starting from a reaction involving this compound. This highlights its importance in the design of new pharmaceutical agents (Avenoza, Barriobero, Busto, Cativiela, & Peregrina, 2002).
Advanced Organic Chemistry and Reaction Mechanisms
The compound is also instrumental in understanding complex organic reactions. For example, Glass et al. (1990) synthesized a conformationally restricted methionine analogue using this compound. This kind of research contributes to a deeper understanding of organic reaction mechanisms and the development of new synthetic methods (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).
Safety and Hazards
“Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate” is labeled with the signal word “Warning” and is associated with the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves, protective clothing, eye protection, and face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing), and P302+P352 (if on skin, wash with plenty of water) .
Properties
IUPAC Name |
methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-8(12)10-4-2-9(6-10,7-11)3-5-10/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOUMYRZRPISKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401175012 | |
Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401175012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15448-83-6 | |
Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-cyano-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15448-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401175012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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